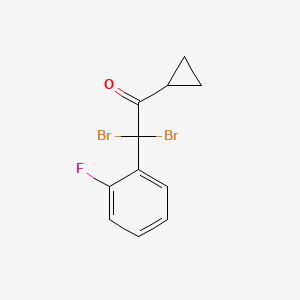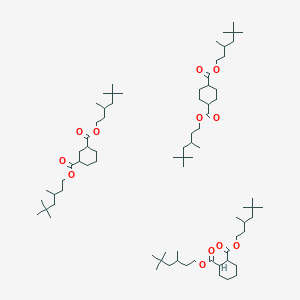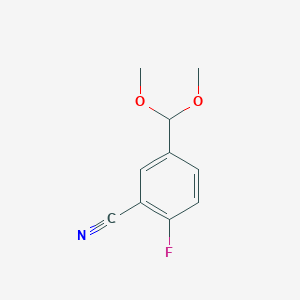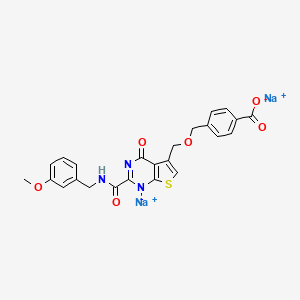
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride
概要
説明
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrazole moiety
作用機序
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives have a broad range of chemical and biological properties . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
It’s known that piperidine derivatives can affect a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
It’s known that piperidine derivatives can have a wide range of biological activities .
Action Environment
It’s known that environmental factors can significantly impact the efficacy and stability of pharmaceutical compounds .
生化学分析
Biochemical Properties
2-(1-Methyl-1H-pyrazol-5-yl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can modulate the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis . These interactions highlight the compound’s potential in regulating metabolic pathways and therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis . Furthermore, this compound can impact cell proliferation and differentiation, making it a valuable tool for studying cell biology and disease mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with cytochrome P450 enzymes results in the inhibition of their catalytic activity . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s therapeutic potential and biochemical applications.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can affect its stability. Long-term studies have indicated that this compound can have sustained effects on cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . Higher doses can lead to adverse effects, including hepatotoxicity and oxidative stress . These findings underscore the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of cytochrome P450 enzymes affects the metabolism of drugs and endogenous compounds, altering their pharmacokinetics and pharmacodynamics . Additionally, this compound can influence NAD+ biosynthesis by modulating NAMPT activity . These interactions highlight the compound’s role in metabolic regulation and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in certain cellular compartments . This localization is crucial for its biochemical activity and therapeutic potential. Additionally, this compound can interact with binding proteins that facilitate its distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the compound, potentially leading to hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties
類似化合物との比較
Similar Compounds
1-methyl-1H-pyrazole: A simpler analog without the piperidine ring.
Piperidine: The parent compound without the pyrazole moiety.
2-(1H-pyrazol-5-yl)piperidine: Similar structure but without the methyl group on the pyrazole ring.
Uniqueness
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties. The methyl group on the pyrazole ring can also influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
特性
IUPAC Name |
2-(2-methylpyrazol-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;/h5,7-8,10H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYINUVBLQJFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609402-74-5 | |
| Record name | Piperidine, 2-(1-methyl-1H-pyrazol-5-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


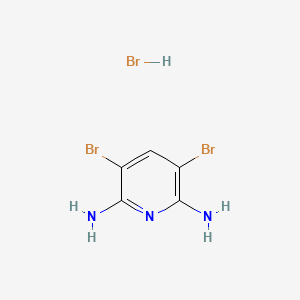
![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)
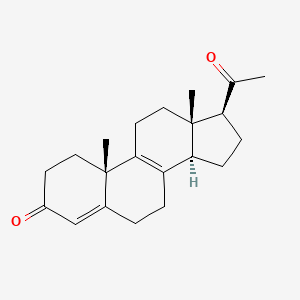
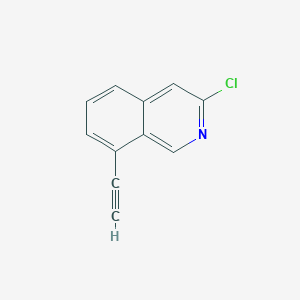
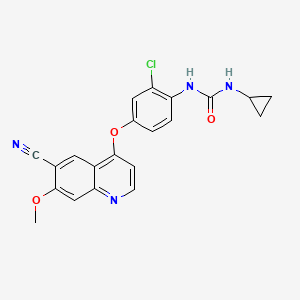


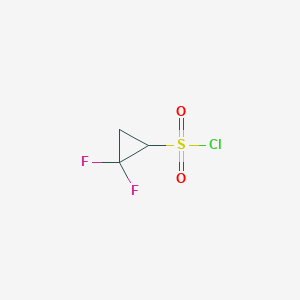
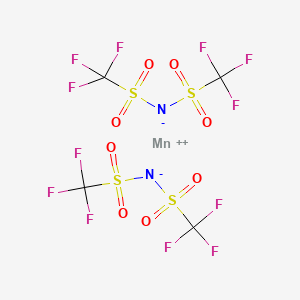
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)
